Aurasperone A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurasperone A can be synthesized through the oxidative coupling of two molecules of naphthopyranone derivatives. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide under controlled conditions to facilitate the dimerization process .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Aspergillus niger strains under optimized conditions to maximize yield. The compound is then extracted and purified using chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidized Derivatives: Various oxidized forms of this compound.
Reduced Forms: Different reduced derivatives with potential biological activities.
Substituted Compounds: this compound derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying oxidative coupling reactions and dimerization processes.
Biology: Investigated for its antimicrobial and antiviral properties, particularly against SARS-CoV-2.
Medicine: Explored for its potential therapeutic applications due to its antiviral and antimicrobial activities.
Industry: Potential use in the development of antiviral drugs and antimicrobial agents.
Mechanism of Action
Aurasperone A exerts its antiviral effects primarily by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. Molecular docking studies have shown that this compound binds to the active site of Mpro, thereby preventing the replication and transcription of the virus . This mechanism is similar to that of other antiviral drugs, making this compound a promising candidate for further development .
Comparison with Similar Compounds
Rubasperone B: Another naphthopyranone derivative with similar antiviral properties.
Fonsecin B: A benzophenone compound with antimicrobial activities.
Dianhydroaurasperone C: A related dimeric naphthopyranone with potential biological activities.
Uniqueness: Aurasperone A stands out due to its potent antiviral activity against SARS-CoV-2, with an inhibitory concentration (IC50) comparable to that of the antiviral drug remdesivir . Additionally, this compound exhibits minimal cytotoxicity, making it a safer alternative for therapeutic applications .
Properties
CAS No. |
1449583-07-6 |
---|---|
Molecular Formula |
C32H26O10 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
5-hydroxy-7-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)30(36)27-19(34)8-14(2)42-32(25)27/h7-12,35-36H,1-6H3 |
InChI Key |
QAHRSPAZSGMZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC |
melting_point |
207 °C |
physical_description |
Solid |
Origin of Product |
United States |
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